2-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide
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Overview
Description
2-Chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide is a complex organic compound featuring a pyridine ring substituted with a chloro group and a carboxamide group, as well as a thiazole ring substituted with a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: . One common approach is the cyclization of 2-aminothiazole with chloroacetyl chloride to form the thiazole ring, followed by the reaction with furan-2-carbaldehyde and subsequent cyclization to introduce the pyridine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Thiazole derivatives, including this compound, have shown potential biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research has indicated that thiazole derivatives can be used in the development of drugs targeting various diseases, including bacterial infections and cancer.
Industry: In the materials science field, thiazole derivatives can be used in the design of new materials with unique properties, such as enhanced thermal stability and electrical conductivity.
Mechanism of Action
The mechanism by which 2-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target organism.
Comparison with Similar Compounds
2-Chloro-N-(4-methylthiazol-2-yl)pyridine-4-carboxamide
2-Chloro-N-(4-phenylthiazol-2-yl)pyridine-4-carboxamide
2-Chloro-N-(4-(thiophen-2-yl)thiazol-2-yl)pyridine-4-carboxamide
Uniqueness: 2-Chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide is unique due to the presence of the furan moiety, which can impart different chemical and biological properties compared to other thiazole derivatives.
This compound's diverse applications and unique structure make it a valuable subject of study in various scientific fields. Further research and development could lead to new discoveries and advancements in its applications.
Properties
IUPAC Name |
2-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2S/c14-11-6-8(3-4-15-11)12(18)17-13-16-9(7-20-13)10-2-1-5-19-10/h1-7H,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASDPERWLGIXAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=N2)NC(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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